molecular formula C19H16N2O3 B5251206 N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide

Cat. No.: B5251206
M. Wt: 320.3 g/mol
InChI Key: UPFUEGKOJSOAPN-UHFFFAOYSA-N
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Description

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a phenyl group

Properties

IUPAC Name

N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(14-8-3-1-4-9-14)18(20-15-10-5-2-6-11-15)21-19(23)16-12-7-13-24-16/h1-13,18,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUEGKOJSOAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carboxylic acid derivative with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure features a furan ring, a carboxamide group, and a phenyl substituent, contributing to its unique biological profile. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan ring and subsequent incorporation of the carboxamide group.

Synthetic Route Overview

  • Preparation of Furan Ring : The initial step often involves the reaction of 2-furaldehyde with appropriate amines.
  • Formation of Carboxamide : The carboxamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The anticancer mechanism appears to involve cell cycle arrest and increased reactive oxygen species (ROS) production, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of clinical isolates. The results demonstrated a broad spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Mechanism

In another research article from Cancer Research, the compound was tested on breast cancer models. The findings indicated that it significantly reduced tumor growth in vivo while exhibiting low toxicity towards normal cells. This selectivity underscores its potential as a targeted cancer therapy .

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